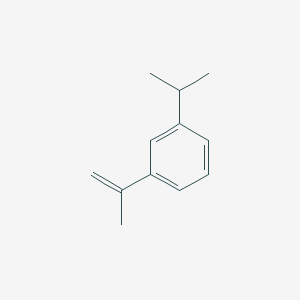

1-Isopropenyl-3-isopropylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-propan-2-yl-3-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8,10H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXXZCIRCYKRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150201 | |

| Record name | 1-Isopropenyl-3-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-29-9 | |

| Record name | 1-(1-Methylethenyl)-3-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropenyl-3-isopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isopropenyl-3-isopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isopropenyl 3 Isopropylbenzene

Alkylation Approaches to Precursors

The primary precursor for the synthesis of 1-isopropenyl-3-isopropylbenzene is meta-diisopropylbenzene (m-DIPB). The journey to obtaining this precursor predominantly begins with the alkylation of simpler aromatic substrates, namely benzene (B151609) and cumene (B47948).

Friedel-Crafts Alkylation of Aromatic Substrates

The foundational method for introducing isopropyl groups onto an aromatic ring is the Friedel-Crafts alkylation. cerritos.edumt.com This electrophilic aromatic substitution reaction involves reacting an aromatic hydrocarbon with an alkylating agent, such as propylene (B89431) or an isopropyl halide, in the presence of a Lewis acid catalyst. cerritos.eduquora.com Anhydrous aluminum chloride (AlCl₃) is a classic and potent catalyst for this transformation. google.comgoogle.comgoogle.com

The synthesis of diisopropylbenzene isomers typically proceeds by the alkylation of cumene (isopropylbenzene) with propylene. google.com The initial production of cumene itself is achieved through the Friedel-Crafts alkylation of benzene with propylene. nih.govorganic-chemistry.org One of the challenges in Friedel-Crafts alkylation is controlling the degree and position of alkylation. The introduction of the first isopropyl group activates the benzene ring, making it more susceptible to further alkylation, which can lead to the formation of di- and triisopropylbenzenes. acs.orggoogle.com

The reaction conditions, particularly the temperature and the choice of catalyst, are critical in determining the isomeric distribution of the resulting diisopropylbenzene. For instance, using aluminum chloride as a catalyst within a specific temperature range of 65-115°C is reported to favor the formation of meta- and para-diisopropylbenzene while minimizing the production of the ortho-isomer, which is difficult to separate by distillation. google.com

Catalytic Alkylation Systems and Reaction Optimization

To overcome the limitations of traditional Friedel-Crafts chemistry, such as catalyst waste and corrosion issues, modern industrial processes often employ solid acid catalysts, particularly zeolites. nih.govnih.gov Zeolites like Beta, Y, and ZSM-type molecular sieves offer shape selectivity and can be tailored to favor the production of specific isomers. nih.govchempedia.info For example, the alkylation of benzene with propylene using a β-zeolite catalyst has been studied extensively. nih.gov

The optimization of reaction conditions is paramount for maximizing the yield of the desired m-DIPB precursor. Key parameters that are manipulated include:

Temperature: Lower temperatures generally favor the desired alkylation reaction over side reactions. For instance, in the alkylation of cumene, temperatures are typically maintained between 149°C and 204°C. google.com

Reactant Molar Ratio: A high molar ratio of the aromatic substrate (benzene or cumene) to propylene is often employed to suppress polyalkylation and improve selectivity for the mono- or di-alkylated product. google.comacs.org Ratios of cumene to propylene can range from 4:1 to 12:1. google.com

Catalyst Type and Loading: The choice of catalyst significantly influences both the conversion rate and the selectivity towards the meta isomer. nih.gov Ultra-stable Y (USY) molecular sieves have demonstrated high catalytic activity for the alkylation of aromatic hydrocarbons with propylene. nih.gov

Transalkylation is another crucial process for optimizing the yield of diisopropylbenzene. In this process, polyisopropylbenzenes are reacted with benzene to produce cumene, or with cumene to produce more diisopropylbenzene, thereby converting byproducts back into useful materials. google.comchempedia.infoacs.org

Table 1: Comparison of Catalytic Systems for Diisopropylbenzene Synthesis

| Catalyst System | Typical Substrates | Key Advantages | Typical Reaction Conditions | Isomer Selectivity |

|---|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Benzene, Cumene, Propylene | High reactivity, well-established method. google.comgoogle.com | Temperature: 65-115°C. google.com | Favors meta and para isomers, minimizes ortho. google.com |

| Zeolite Catalysts (e.g., β-zeolite, USY) | Benzene, Cumene, Propylene | Environmentally friendly, regenerable, shape-selective. nih.govnih.gov | Temperature: 200-300°C; Pressure: 0-500 psig. nih.govprepchem.com | Can be tuned to favor specific isomers like p-DIPB. google.com |

| Solid Phosphoric Acid (SPA) | Benzene, Propylene | Used in older industrial processes for cumene. nih.govnih.gov | High temperatures and pressures required. | Less selective than modern zeolite catalysts. |

Isopropenylation Strategies

Once the precursor, m-diisopropylbenzene, is obtained and purified, the next critical phase is the introduction of the isopropenyl group to form the target molecule, 1-isopropenyl-3-isopropylbenzene.

Introduction of the Isopropenyl Moiety through Olefination Reactions

One synthetic route to introduce the isopropenyl group is through olefination reactions, with the Wittig reaction being a prime example. organic-chemistry.orglibretexts.org This method involves the reaction of an aldehyde or a ketone with a phosphonium (B103445) ylide to form an alkene. lumenlearning.com

In the context of synthesizing 1-isopropenyl-3-isopropylbenzene, this would necessitate a precursor such as 3-isopropylacetophenone. The synthesis of this ketone would likely involve the Friedel-Crafts acylation of cumene. The 3-isopropylacetophenone would then be treated with a methyl-substituted phosphonium ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is generated by deprotonating a methyltriphenylphosphonium (B96628) salt with a strong base. lumenlearning.commasterorganicchemistry.com The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene (1-isopropenyl-3-isopropylbenzene) and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com

The Wittig reaction is highly reliable for forming a double bond at a specific location, which is a significant advantage over elimination reactions that can often yield a mixture of alkene isomers. libretexts.orglumenlearning.com

Dehydrogenation Pathways from Diisopropylbenzene Isomers to Isopropenyl-Containing Analogs

A more direct and industrially relevant method for generating the isopropenyl group is the catalytic dehydrogenation of diisopropylbenzene isomers. epo.org In this process, meta-diisopropylbenzene (m-DIPB) is passed over a heated catalyst bed, typically in the presence of steam, to remove hydrogen and form the corresponding olefinic compounds. google.com

The dehydrogenation of m-DIPB results in a mixture of products, including the desired 1-isopropenyl-3-isopropylbenzene (also referred to as m-isopropenyl cumene) and meta-diisopropenylbenzene. epo.orggoogle.com The catalysts employed for this reaction are often based on iron compounds, frequently promoted with potassium and sometimes magnesium compounds. google.com The reaction is carried out at elevated temperatures in the vapor phase. google.com

A significant challenge in this process is managing catalyst deactivation and the formation of unwanted byproducts. google.com The reaction mixture exiting the reactor contains unreacted diisopropylbenzene, the target product, and other impurities which must then be separated, typically through distillation. epo.orggoogle.com

Table 2: Dehydrogenation of m-Diisopropylbenzene

| Parameter | Description |

|---|---|

| Reactant | meta-Diisopropylbenzene (m-DIPB) |

| Primary Products | 1-Isopropenyl-3-isopropylbenzene, meta-Diisopropenylbenzene. epo.orggoogle.com |

| Catalyst | Typically iron oxide-based, often promoted with potassium or magnesium compounds. google.com |

| Reaction Conditions | Vapor phase, elevated temperatures, often in the presence of steam. google.com |

| Separation | The product mixture is separated by distillation. epo.orggoogle.com |

Multi-step Synthesis Design and Yield Optimization

Alkylation of Benzene: Benzene is alkylated with propylene to produce cumene. acs.org

Second Alkylation: The cumene is further alkylated with propylene to yield a mixture of diisopropylbenzene isomers. google.com

Isomer Separation: The mixture of DIPB isomers is separated, usually by fractional distillation, to isolate the desired meta-diisopropylbenzene. google.com

Dehydrogenation: The purified m-DIPB is then subjected to catalytic dehydrogenation to produce a mixture containing 1-isopropenyl-3-isopropylbenzene. epo.org

Final Purification: The final product is separated from unreacted starting material and byproducts through distillation. epo.org

Chemical Reactivity and Transformation of 1 Isopropenyl 3 Isopropylbenzene

Electrophilic Additions to the Isopropenyl Group

The carbon-carbon double bond of the isopropenyl group serves as a nucleophilic center, readily undergoing electrophilic addition reactions. numberanalytics.com This process involves the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds. libretexts.org

The generally accepted mechanism for electrophilic addition to an alkene, such as the isopropenyl group in this molecule, is a two-step process. numberanalytics.commasterorganicchemistry.com

Initial Electrophilic Attack : The reaction begins when the π electrons of the double bond attack an electrophile (E+). libretexts.orglumenlearning.com This is the rate-determining step as it involves the disruption of the stable double bond to form a carbocation intermediate. masterorganicchemistry.com In the case of 1-isopropenyl-3-isopropylbenzene, this attack results in the formation of a highly stable tertiary carbocation on the benzylic carbon. The stability of this intermediate is crucial for the reaction to proceed. numberanalytics.com

Nucleophilic Capture : The positively charged carbocation intermediate is a potent electrophile itself and is quickly attacked by a nucleophile (Nu-) present in the reaction mixture. libretexts.org This step leads to the formation of the final addition product. numberanalytics.com

Regioselectivity

Electrophilic additions to unsymmetrical alkenes, like the isopropenyl group, are governed by Markovnikov's rule. fiveable.me This principle states that in the addition of a protic acid (HX) or other polar reagent, the electrophile (typically H+) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms.

For 1-isopropenyl-3-isopropylbenzene, the terminal carbon of the double bond has two hydrogen atoms, while the other carbon has none. Therefore, the electrophile will add to the terminal carbon. This generates the more stable tertiary carbocation on the carbon attached to the benzene (B151609) ring, rather than the less stable primary carbocation that would result from addition to the other carbon. quora.com This selective orientation of addition is why such reactions are termed "regioselective." youtube.com

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com In the context of electrophilic addition to 1-isopropenyl-3-isopropylbenzene, the carbocation intermediate formed in the first step is trigonal planar and sp² hybridized. libretexts.org The subsequent nucleophilic attack can occur from either face of this planar intermediate. If the addition creates a new stereocenter and there are no other chiral influences, a racemic mixture of enantiomers is typically expected. However, if the substrate or reagents are chiral, or if steric hindrance favors attack from one side, one stereoisomer may be formed in greater abundance, making the reaction stereoselective. youtube.comnih.gov

Reactions Involving the Aromatic Ring

The benzene ring of 1-isopropenyl-3-isopropylbenzene, while less reactive than the alkene group, can undergo electrophilic aromatic substitution (EAS), where a hydrogen atom on the ring is replaced by an electrophile. lumenlearning.comyoutube.com

The mechanism of EAS involves an initial attack by the aromatic ring's π electrons on a strong electrophile, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. masterorganicchemistry.comlumenlearning.com The loss of a proton from this intermediate in a subsequent fast step restores the ring's aromaticity and yields the substituted product. masterorganicchemistry.com

The regiochemical outcome of the substitution is dictated by the directing effects of the substituents already present on the ring. Both the isopropyl group and the isopropenyl group are classified as activating, ortho-, para-directing groups. They donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. sciepub.combyjus.com The directing influence arises from their ability to stabilize the carbocation intermediate through inductive effects and resonance (for the isopropenyl group).

| Ring Position | Relation to Isopropenyl (C1) | Relation to Isopropyl (C3) | Combined Effect | Steric Hindrance |

|---|---|---|---|---|

| 2 | ortho | ortho | Strongly Activated | High (between two groups) |

| 4 | para | ortho | Strongly Activated | Moderate (from C3-isopropyl) |

| 5 | meta | meta | Deactivated (least reactive) | Low |

| 6 | ortho | para | Strongly Activated | Moderate (from C1-isopropenyl) |

Nitration is a classic EAS reaction that introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. lumenlearning.commasterorganicchemistry.com

For 1-isopropenyl-3-isopropylbenzene, substitution is directed to the activated positions (2, 4, and 6). However, steric hindrance from the bulky isopropyl and isopropenyl groups plays a significant role in determining the product distribution. sciepub.com

Position 2: Highly hindered due to its location between the two substituents.

Position 4: Activated by both groups (para to isopropenyl, ortho to isopropyl), but experiences steric hindrance from the adjacent isopropyl group.

Position 6: Activated by both groups (ortho to isopropenyl, para to isopropyl) and is generally less sterically hindered than the 2- and 4-positions.

Studies on the nitration of the closely related compound, isopropylbenzene (cumene), show that the para-product is strongly favored over the ortho-product due to the steric bulk of the isopropyl group, with para-to-ortho ratios reported between 2.50 and 3.06. sciepub.comyoutube.com By analogy, nitration of 1-isopropenyl-3-isopropylbenzene is expected to yield a mixture of products with substitution at the 4- and 6-positions being dominant over the 2-position. The major product would likely be the result of substitution at the least sterically encumbered activated position.

Halogenation of the aromatic ring involves the introduction of a halogen atom (e.g., Cl, Br). These reactions typically require a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the halogen molecule and create a sufficiently strong electrophile. lumenlearning.commasterorganicchemistry.com

The mechanism follows the general pathway for EAS. youtube.com As with nitration, the directing effects of the isopropenyl and isopropyl groups will control the position of substitution. The reaction will be regioselective for the ortho and para positions. Steric hindrance will again be a key factor, favoring substitution at the less crowded positions, 4 and 6, over the highly congested position 2. Therefore, a mixture of 4-halo and 6-halo isomers is the expected outcome.

Electrophilic Aromatic Substitution Reactions

Sulfonation Processes

The sulfonation of 1-isopropenyl-3-isopropylbenzene is an electrophilic aromatic substitution reaction. The isopropyl and isopropenyl substituents are both activating groups and direct incoming electrophiles to the ortho and para positions. Given their meta-orientation on the benzene ring, their directing effects are additive, primarily activating positions 2, 4, and 6. Position 5 is sterically hindered by the two adjacent bulky groups.

The isopropenyl group, with its reactive double bond, can also undergo addition reactions with sulfonating agents, particularly under harsh conditions. However, under controlled conditions, aromatic sulfonation is the main reaction. The reaction typically employs concentrated sulfuric acid or oleum. mdpi.com The major monosulfonated products would be 2-isopropenyl-4-isopropylbenzenesulfonic acid and 4-isopropenyl-2-isopropylbenzenesulfonic acid. The use of milder sulfonating agents like chlorosulfonic acid can also be employed. nih.gov

| Reagent | Conditions | Primary Product(s) | Reference |

|---|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | 90°C, 1 hour | Mixture of 2-isopropenyl-4-isopropylbenzenesulfonic acid and 4-isopropenyl-2-isopropylbenzenesulfonic acid | aaqr.org |

| Oleum (H₂SO₄·SO₃) | Controlled temperature | Potentially di-sulfonated products and sulfone bridges, in addition to mono-sulfonation | mdpi.com |

| Chlorosulfonic Acid (ClSO₃H) | Lower temperature, inert solvent | Mixture of 2-isopropenyl-4-isopropylbenzenesulfonyl chloride and 4-isopropenyl-2-isopropylbenzenesulfonyl chloride | nih.gov |

Oxidation Pathways

The oxidation of 1-isopropenyl-3-isopropylbenzene can be directed selectively toward the side chains or the aromatic ring, depending on the chosen reagents and reaction conditions.

Selective Oxidation of Side Chains

The two side chains, isopropyl and isopropenyl, exhibit different reactivities towards oxidizing agents, allowing for selective transformations.

Oxidation of the Isopropenyl Group: The carbon-carbon double bond of the isopropenyl group is susceptible to oxidation under relatively mild conditions.

Epoxidation: Reaction with peroxyacids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), selectively forms the corresponding epoxide, 1-(1,2-epoxypropan-2-yl)-3-isopropylbenzene. acs.orgresearchgate.net This reaction is typically carried out in an inert solvent like methylene (B1212753) chloride. mdma.ch

Ozonolysis: Cleavage of the double bond can be achieved with ozone (O₃), followed by a workup step. acs.org A reductive workup (e.g., with dimethyl sulfide) yields 3-isopropylacetophenone and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield 3-isopropylbenzoic acid. The reaction is typically performed at low temperatures (-78 °C) in a solvent like methanol (B129727) or methylene chloride. msu.edu

Oxidation of the Isopropyl Group: The isopropyl group can be oxidized at the benzylic position, which is activated by the aromatic ring.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating will oxidize the isopropyl group to a carboxylic acid, forming 3-isopropenylbenzoic acid. openstax.org This reaction requires a hydrogen atom on the benzylic carbon; a tertiary butyl group, for instance, would be inert. openstax.org The isopropenyl group may also be oxidized under these harsh conditions.

| Target Group | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Isopropenyl | Peracetic Acid | ~25°C, CH₂Cl₂ | 1-(1,2-epoxypropan-2-yl)-3-isopropylbenzene | acs.orgmdma.ch |

| Isopropenyl | O₃ then (CH₃)₂S | -78°C, CH₂Cl₂/MeOH | 3-Isopropylacetophenone | acs.orgmsu.edu |

| Isopropyl | KMnO₄, H₂O | Heat | 3-Isopropenylbenzoic acid | openstax.org |

Aromatic Ring Oxidation Mechanisms

While the aromatic ring is generally resistant to oxidation due to its aromatic stability, very powerful oxidizing agents can induce its cleavage. Ruthenium tetroxide (RuO₄) is a particularly aggressive reagent capable of oxidizing benzene rings. chem-station.comwikipedia.org The reaction is typically performed using a catalytic amount of a ruthenium salt (e.g., RuCl₃) with a stoichiometric co-oxidant, such as sodium periodate (B1199274) (NaIO₄), in a biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O). electronicsandbooks.com This oxidative cleavage would break down the aromatic ring of 1-isopropenyl-3-isopropylbenzene into various carboxylic acid fragments. The reaction is highly exothermic and can be non-selective, potentially affecting the side chains as well. youtube.com

Reduction Transformations

Reduction reactions can target either the isopropenyl group's double bond or the entire aromatic nucleus, based on the catalyst and conditions employed.

Selective Isopropenyl Group Reduction

The double bond of the isopropenyl group can be selectively hydrogenated without affecting the aromatic ring. This transformation converts 1-isopropenyl-3-isopropylbenzene into 1,3-diisopropylbenzene. This type of selective hydrogenation is commonly achieved using catalysts that are active for olefin reduction but less so for arene hydrogenation under mild conditions.

Standard catalysts for this selective reduction include palladium on carbon (Pd/C) or specific nickel catalysts. google.comgoogle.com The reaction is carried out under a hydrogen atmosphere, often at low to moderate pressures (e.g., 10-100 psig) and temperatures (e.g., 25-120 °C). google.com This process is analogous to the industrial hydrogenation of alpha-methylstyrene (B127712) to cumene (B47948). google.combasf-catalystsmetals.com

| Catalyst | H₂ Pressure | Temperature | Product | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | 10-50 psig | 25-50°C | 1,3-Diisopropylbenzene | google.com |

| Nickel | ~15-20 bar | 70-100°C | 1,3-Diisopropylbenzene | google.comuotechnology.edu.iq |

| Rhodium on Charcoal | Low to moderate | Ambient to moderate | 1,3-Diisopropylbenzene | google.comgoogleapis.com |

Hydrogenation of the Aromatic Nucleus

The complete saturation of the aromatic ring, along with the isopropenyl double bond, can be achieved through more vigorous hydrogenation conditions. This process converts 1-isopropenyl-3-isopropylbenzene to 1,3-diisopropylcyclohexane. Catalysts such as rhodium (Rh) or nickel (Ni) are effective for this transformation. gla.ac.uk The reaction requires higher temperatures and pressures compared to selective side-chain reduction. For instance, hydrogenation over a nickel nanocatalyst can be performed at temperatures of 150-220 °C and a hydrogen pressure of 2 atm. The hydrogenation of disubstituted benzenes typically proceeds with high cis selectivity, meaning that the two isopropyl groups in the resulting cyclohexane (B81311) ring will predominantly be on the same face. nih.gov

Advanced Coupling Reactions and Functionalization

The isopropenyl group of 1-isopropenyl-3-isopropylbenzene is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. While specific examples for this exact molecule are scarce in the literature, its reactivity can be inferred from studies on analogous substituted styrenes. These reactions offer pathways to significantly increase the molecular complexity and functionalize the compound. nih.govrsc.org

Heck Reaction: The Heck reaction couples a vinyl group with an aryl or vinyl halide. wikipedia.orgacs.orgsctunisie.org This could be used to couple 1-isopropenyl-3-isopropylbenzene with various aryl halides (Ar-X) to synthesize substituted stilbene-like structures. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgnih.govresearchgate.netyoutube.comyoutube.com The isopropenyl group could potentially be converted into a vinylboronic ester, which could then be coupled with a wide range of aryl or vinyl halides. Conversely, an aryl halide could be coupled with a vinylboronic acid derivative of the isopropenyl group. This reaction is known for its mild conditions and tolerance of many functional groups.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netlibretexts.orgorganic-chemistry.orgwikipedia.orgnih.gov 1-Isopropenyl-3-isopropylbenzene, acting as the vinyl partner (if converted to a vinyl halide), could be coupled with various terminal alkynes to produce conjugated enynes. These structures are important motifs in many natural products and functional materials.

The table below summarizes the potential of these coupling reactions for the functionalization of 1-isopropenyl-3-isopropylbenzene, based on general knowledge of these reactions with similar styrenic substrates.

| Coupling Reaction | Reactants (Conceptual) | Catalyst System (Typical) | Potential Product |

| Heck Reaction | 1-Isopropenyl-3-isopropylbenzene + Aryl Halide (Ar-X) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 1-(3-isopropylphenyl)-1-arylpropene |

| Suzuki Coupling | Vinylboronic ester of 1-isopropenyl-3-isopropylbenzene + Aryl Halide (Ar-X) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-(3-isopropylphenyl)-1-arylpropene |

| Sonogashira Coupling | Vinyl halide derivative of 1-isopropenyl-3-isopropylbenzene + Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-(3-isopropylphenyl)-1-alkynylpropene |

Spectroscopic Characterization and Structural Elucidation of 1 Isopropenyl 3 Isopropylbenzene

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for separating 1-isopropenyl-3-isopropylbenzene from complex mixtures and confirming its identity. In this technique, the sample is vaporized and passed through a chromatographic column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer.

The resulting mass spectrum for 1-isopropenyl-3-isopropylbenzene displays a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 160, corresponding to its molecular formula, C₁₂H₁₆. nih.gov The retention time from the gas chromatography portion of the analysis provides an additional layer of identification, which, when combined with the mass spectrum, allows for high-confidence identification and assessment of sample purity.

Under electron ionization (EI), the 1-isopropenyl-3-isopropylbenzene molecule undergoes characteristic fragmentation, providing valuable structural information. The fragmentation pattern is a unique fingerprint of the molecule. A key fragmentation involves the loss of a methyl group (•CH₃), leading to a prominent peak at m/z 145. nih.gov This fragment, [M-15]⁺, is often the base peak in the spectrum and arises from the favorable formation of a stable benzylic carbocation.

Another significant fragmentation pathway is the loss of the isopropyl group (•CH(CH₃)₂), resulting in a fragment ion at m/z 117. Cleavage of the entire isopropenyl group can also be observed. The analysis of these fragments confirms the presence and connectivity of the isopropenyl and isopropyl substituents on the benzene (B151609) ring.

Table 1: Key Mass Spectrometry Fragmentation Data for 1-Isopropenyl-3-isopropylbenzene

| m/z Value | Proposed Fragment Ion | Structural Information |

|---|---|---|

| 160 | [C₁₂H₁₆]⁺ | Molecular Ion (M⁺) |

| 145 | [M - CH₃]⁺ | Loss of a methyl group, indicating a labile methyl attached to the aromatic system or substituent. nih.gov |

| 117 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

Infrared and Raman Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are essential for identifying the functional groups present in a compound. su.se

Conformational analysis using vibrational spectroscopy can reveal information about the orientation of the substituent groups relative to the benzene ring. For similar molecules like isopropylbenzene, studies have shown that specific conformations can be identified by characteristic bands in the IR and Raman spectra. nih.govresearchgate.net

Specific peaks in the IR and Raman spectra can be directly correlated to the functional groups within 1-isopropenyl-3-isopropylbenzene.

Aromatic Ring: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the benzene ring give rise to characteristic bands around 1600, 1580, and 1500 cm⁻¹. Out-of-plane C-H bending vibrations between 900 and 675 cm⁻¹ are indicative of the substitution pattern (in this case, meta-disubstitution).

Isopropenyl Group: The C=C double bond stretch of the isopropenyl group is expected near 1645 cm⁻¹. The vinylic =C-H stretching vibration occurs at a frequency slightly above 3000 cm⁻¹.

Isopropyl Group: The aliphatic C-H stretching vibrations of the methyl and methine groups in the isopropyl substituent are observed in the 2970-2870 cm⁻¹ range. Characteristic bending vibrations for the isopropyl group, such as the symmetric and asymmetric deformations of the methyl groups, appear around 1385 and 1370 cm⁻¹.

Table 2: Correlation of Vibrational Frequencies with Functional Groups

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic |

| 2970 - 2870 | C-H Stretch | Aliphatic (Isopropyl) |

| ~1645 | C=C Stretch | Isopropenyl |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1385 & ~1370 | C-H Bend | Isopropyl (gem-dimethyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and the relative number of protons in each environment (integration).

For 1-isopropenyl-3-isopropylbenzene, distinct signals are expected for the aromatic protons, the vinylic protons of the isopropenyl group, and the aliphatic protons of the isopropyl group. The aromatic region (typically δ 7.0-7.5 ppm) would show a complex pattern consistent with a 1,3-disubstituted benzene ring. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton, a classic isopropyl pattern. The isopropenyl group would show signals for the two geminal vinylic protons and the methyl protons attached to the double bond.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Signals for the aromatic carbons, the sp²-hybridized carbons of the isopropenyl group, and the sp³-hybridized carbons of the isopropyl group would be observed in distinct regions of the spectrum.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0 - 7.4 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~5.4 | Singlet/Multiplet | 1H | Vinylic proton (=CH₂) |

| ~5.1 | Singlet/Multiplet | 1H | Vinylic proton (=CH₂) |

| ~2.9 | Septet | 1H | Isopropyl methine proton (-CH(CH₃)₂) |

| ~2.1 | Singlet | 3H | Isopropenyl methyl protons (-C(CH₃)=CH₂) |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~149 | Quaternary | Aromatic C-isopropyl |

| ~143 | Quaternary | Isopropenyl C=CH₂ |

| ~128 - 124 | Tertiary | Aromatic C-H |

| ~113 | Secondary | Vinylic =CH₂ |

| ~34 | Tertiary | Isopropyl CH |

| ~24 | Primary | Isopropyl CH₃ |

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of protons within a molecule. The ¹H NMR spectrum of 1-isopropenyl-3-isopropylbenzene is anticipated to exhibit distinct signals corresponding to the aromatic, vinyl, isopropyl, and methyl protons. The chemical shifts (δ) are influenced by the electron density around the protons, while the splitting patterns, dictated by spin-spin coupling, reveal the number of neighboring protons.

Based on the structure of 1-isopropenyl-3-isopropylbenzene and typical ¹H NMR chemical shift values for similar structural motifs, the following proton environments can be predicted:

Isopropyl Group: The six methyl protons of the isopropyl group are expected to appear as a doublet in the upfield region of the spectrum, typically around δ 1.2-1.3 ppm. These protons are coupled to the single methine proton of the isopropyl group. The methine proton, in turn, would appear as a septet at approximately δ 2.8-3.0 ppm due to coupling with the six adjacent methyl protons.

Isopropenyl Group: The methyl protons of the isopropenyl group are expected to produce a singlet around δ 2.1-2.2 ppm. The two vinyl protons are diastereotopic and are expected to appear as two distinct signals, likely singlets or narrowly split doublets, in the region of δ 5.0-5.4 ppm.

Aromatic Protons: The four protons on the benzene ring are in different chemical environments and are expected to produce a complex multiplet pattern in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. The substitution pattern (meta) leads to a more complex splitting pattern than for ortho or para isomers.

A summary of the predicted ¹H NMR data is presented in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Isopropyl -CH₃ | 1.25 | Doublet | ~7.0 |

| Isopropyl -CH | 2.95 | Septet | ~7.0 |

| Isopropenyl -CH₃ | 2.15 | Singlet | N/A |

| Isopropenyl =CH₂ | 5.10 | Singlet | N/A |

| Isopropenyl =CH₂ | 5.35 | Singlet | N/A |

| Aromatic -H | 7.10-7.40 | Multiplet | N/A |

Carbon NMR (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of a molecule. Each unique carbon atom in 1-isopropenyl-3-isopropylbenzene will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, vinylic, aliphatic).

The predicted ¹³C NMR spectrum of 1-isopropenyl-3-isopropylbenzene would show signals for the following carbon environments:

Isopropyl Group: The two equivalent methyl carbons of the isopropyl group are expected to resonate at a similar chemical shift in the aliphatic region, around δ 23-25 ppm. The methine carbon would appear further downfield, typically around δ 33-35 ppm.

Isopropenyl Group: The methyl carbon of the isopropenyl group is expected to have a chemical shift in the range of δ 21-23 ppm. The vinylic methylene (B1212753) carbon (=CH₂) would be observed around δ 112-115 ppm, while the quaternary vinylic carbon would be further downfield, around δ 142-145 ppm.

Aromatic Carbons: The benzene ring will exhibit six distinct signals for its six carbon atoms due to the unsymmetrical substitution. The carbons bearing the isopropyl and isopropenyl groups (C3 and C1, respectively) are expected to be the most downfield among the aromatic signals, likely in the range of δ 148-150 ppm and δ 140-142 ppm, respectively. The other four aromatic carbons would appear in the typical aromatic region of δ 122-129 ppm.

A summary of the predicted ¹³C NMR data is presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | 24 |

| Isopropyl -CH | 34 |

| Isopropenyl -CH₃ | 22 |

| Isopropenyl =CH₂ | 113 |

| Isopropenyl =C< | 143 |

| Aromatic C-H | 123-128 |

| Aromatic C-1 | 141 |

| Aromatic C-3 | 149 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For 1-isopropenyl-3-isopropylbenzene, this would show a cross-peak between the isopropyl methine proton and the isopropyl methyl protons. It would also help in deciphering the complex coupling network of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For instance, it would show a correlation between the isopropyl methyl protons and the corresponding methyl carbon signal, and between each aromatic proton and its directly bonded aromatic carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The structural components responsible for this absorption are known as chromophores.

In 1-isopropenyl-3-isopropylbenzene, the primary chromophore is the substituted benzene ring, which contains a system of conjugated π-electrons. The presence of the isopropenyl group in conjugation with the benzene ring extends the π-system, which is expected to influence the wavelength of maximum absorption (λ_max).

The UV-Vis spectrum of 1-isopropenyl-3-isopropylbenzene is expected to show absorptions characteristic of aromatic compounds. These absorptions arise from π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. Aromatic compounds typically display two main absorption bands:

An intense band (the E2-band) around 200-210 nm.

A less intense, fine-structured band (the B-band) between 250 and 280 nm.

Computational and Theoretical Chemistry Studies on 1 Isopropenyl 3 Isopropylbenzene

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic structure and related properties of molecules.

Ab Initio and Density Functional Theory (DFT) Approaches for Electronic Structure

Ab initio and Density Functional Theory (DFT) are two of the most powerful and widely used quantum chemical methods. Ab initio methods derive their results directly from theoretical principles without the inclusion of experimental data. They are systematically improvable, with accuracy increasing with the level of theory and the size of the basis set used.

DFT, on the other hand, is a method that maps the many-electron problem onto a simpler problem of a non-interacting system of electrons moving in an effective potential. The central quantity in DFT is the electron density, from which all ground-state properties of the system can, in principle, be determined. DFT methods are generally more computationally efficient than high-level ab initio methods, making them suitable for larger molecules like 1-isopropenyl-3-isopropylbenzene.

For 1-isopropenyl-3-isopropylbenzene, these calculations would be invaluable for determining:

Electron Distribution: Understanding the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. This is crucial for predicting its reactivity towards electrophiles and nucleophiles.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic transitions and its ability to donate or accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Aromaticity: Quantifying the aromatic character of the benzene (B151609) ring and how it is influenced by the isopropenyl and isopropyl substituents.

Molecular Geometry Optimization and Conformation Energy Landscape Analysis

The three-dimensional structure of a molecule is fundamental to its properties. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 1-isopropenyl-3-isopropylbenzene, with rotatable bonds in its side chains, there can be multiple local energy minima, known as conformers.

A conformational energy landscape analysis would involve systematically exploring the different possible orientations of the isopropenyl and isopropyl groups relative to the benzene ring. This would typically be achieved by performing a series of constrained geometry optimizations at different dihedral angles. The result is a potential energy surface that reveals the most stable conformers and the energy barriers between them.

A hypothetical conformational analysis might reveal the preferred orientations of the vinyl and isopropyl groups, for instance, whether the vinyl group is coplanar with the benzene ring to maximize conjugation or twisted to relieve steric hindrance.

Vibrational Frequency Calculations and Spectroscopic Prediction

Once the optimized geometry of a molecule is determined, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule. Each vibrational mode corresponds to a specific collective motion of the atoms, such as stretching of bonds and bending of angles.

The calculated vibrational frequencies are instrumental in:

Predicting Infrared (IR) and Raman Spectra: The calculated frequencies and their corresponding intensities can be used to generate a theoretical vibrational spectrum. This can be compared with experimental spectra to confirm the structure of the synthesized molecule.

Thermodynamic Properties: Vibrational frequencies are used to calculate thermodynamic quantities such as zero-point vibrational energy (ZPVE), enthalpy, and entropy of the molecule at different temperatures.

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations are used to explore the dynamic behavior of a molecule or a system of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motion and conformational changes.

Conformational Flexibility and Rotational Barriers

For 1-isopropenyl-3-isopropylbenzene, MD simulations would be particularly useful for studying its conformational flexibility in real-time. By simulating the molecule's motion, one could observe the rotation of the isopropenyl and isopropyl groups and the transitions between different conformational states.

The free energy landscape associated with these rotations can be mapped using advanced MD techniques like umbrella sampling or metadynamics. This would provide quantitative information about the rotational barriers, which are the energy required to rotate the side chains. This information is crucial for understanding the molecule's dynamic behavior and how it might interact with other molecules.

Intermolecular Interactions and Solvent Effects

MD simulations are also ideal for studying how 1-isopropenyl-3-isopropylbenzene interacts with other molecules, including solvent molecules. By placing the molecule in a simulation box filled with a chosen solvent, one can investigate:

Solvation Structure: How the solvent molecules arrange themselves around the solute molecule.

Solvent Effects on Conformation: How the presence of a solvent influences the conformational preferences of the molecule. For example, a polar solvent might stabilize a more polar conformer.

Intermolecular Forces: The nature and strength of the interactions (e.g., van der Waals forces, pi-pi stacking) between 1-isopropenyl-3-isopropylbenzene and solvent molecules or other solute molecules.

This information is vital for predicting the molecule's solubility and its behavior in solution, which is essential for many chemical applications.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating complex reaction mechanisms at the molecular level. For a molecule like 1-isopropenyl-3-isopropylbenzene, with its distinct reactive sites—the isopropenyl double bond and the isopropyl group's benzylic hydrogen—computational methods can map out potential energy surfaces for various transformations.

Studies on similar substituted styrenes have successfully used DFT to investigate reaction pathways such as electrophilic additions, oxidations, and metal-catalyzed cross-coupling reactions. acs.org For instance, in the context of an iron-catalyzed reaction of a styrene (B11656) derivative with CO2, DFT calculations at the B3LYP-D3 level were employed to detail the catalytic cycle, including steps like hydrometalation and reductive elimination. acs.org A similar approach for 1-isopropenyl-3-isopropylbenzene would involve modeling the interaction of the isopropenyl group with a catalyst and other reactants to determine the most favorable sequence of elementary steps.

Furthermore, the oxidation of the isopropyl group can be analyzed by considering competing mechanisms like Hydrogen Atom Transfer (HAT) and Electron Transfer (ET), a topic explored in detail for various alkylbenzenes. psu.edu Computational models can predict which pathway is favored based on the reaction conditions and the nature of the oxidizing agent.

A cornerstone of computational reaction mechanism studies is the characterization of transition states (TS), which are the energy maxima along a reaction coordinate. The geometry and energy of these transition states dictate the feasibility and rate of a chemical reaction. Advanced computational techniques allow for the precise location of TS structures and the calculation of their associated activation energies.

For 1-isopropenyl-3-isopropylbenzene, different reactions would proceed through distinct transition states. For example, in an electrophilic addition to the isopropenyl double bond, the transition state would likely involve the formation of a transient carbocation intermediate. The stability of this carbocation, influenced by the electronic effects of the meta-isopropyl group, can be quantified through computational analysis.

In the case of oxidation at the isopropyl group, the transition state for a HAT mechanism would involve the elongation of the benzylic C-H bond as a hydrogen atom is transferred to an acceptor. The activation energy for this process can be calculated and compared with the energetics of an ET mechanism, which would involve the formation of a radical cation as an intermediate. psu.edu

To illustrate, consider a hypothetical Diels-Alder reaction involving the isopropenyl group as the dienophile. Computational analysis could provide the activation energies for the formation of different regioisomeric products.

| Reaction Pathway | Reactants | Transition State (TS) | Product(s) | Calculated Activation Energy (kcal/mol) |

| Electrophilic Addition (e.g., HBr) | 1-Isopropenyl-3-isopropylbenzene + HBr | Formation of benzylic carbocation | 1-(1-bromo-1-methylethyl)-3-isopropylbenzene | Hypothetical Value: 15.2 |

| Hydrogen Abstraction (Oxidation) | 1-Isopropenyl-3-isopropylbenzene + Radical | Benzylic C-H bond breaking | 1-Isopropenyl-3-(propan-2-yl-2-radical)benzene | Hypothetical Value: 10.8 |

| Diels-Alder Cycloaddition | 1-Isopropenyl-3-isopropylbenzene + Butadiene | Concerted bond formation | Cycloadduct | Hypothetical Value: 25.5 |

This table presents hypothetical data based on typical values for similar reactions to illustrate the concept of transition state energetics. Actual values would require specific quantum mechanical calculations.

Selectivity—be it regioselectivity, chemoselectivity, or stereoselectivity—is a critical aspect of chemical synthesis. Computational chemistry has proven invaluable in predicting and explaining the selectivity observed in chemical reactions. By comparing the activation energies of competing reaction pathways, the most likely product can be identified.

For 1-isopropenyl-3-isopropylbenzene, several selectivity questions arise:

Chemoselectivity: In reactions involving both the isopropenyl and isopropyl groups, which one will react preferentially? For instance, in a radical oxidation, will hydrogen abstraction from the isopropyl group be favored over addition to the double bond?

Regioselectivity: In an electrophilic addition to the isopropenyl group, will the electrophile add to the terminal carbon or the internal carbon of the double bond? The formation of the more stable benzylic carbocation would be favored.

Stereoselectivity: For reactions that create new chiral centers, computational methods can predict which stereoisomer will be the major product by comparing the energies of the diastereomeric transition states.

Computational studies on nickel-catalyzed Michael reactions, for example, have successfully explained facial selectivity by identifying the lowest-energy transition state among multiple possibilities. nih.govresearchgate.net The analysis often involves considering subtle steric and electronic interactions between the substrate, catalyst, and reactants in the transition state geometry.

A hypothetical example of predicting regioselectivity in the hydroboration-oxidation of the isopropenyl group is presented below. The reaction could theoretically yield two different alcohols.

| Competing Transition State | Description | Relative Energy (kcal/mol) | Predicted Major Product |

| TS-A (Anti-Markovnikov) | Boron adds to the terminal carbon of the alkene. | 0.0 | 2-(3-isopropylphenyl)propan-1-ol |

| TS-B (Markovnikov) | Boron adds to the internal carbon of the alkene. | +3.5 | 1-(3-isopropylphenyl)propan-2-ol |

This table illustrates how the relative energies of competing transition states can be used to predict the major product. The lower energy of TS-A suggests that the anti-Markovnikov product would be favored, a typical outcome for hydroboration.

Polymerization and Material Science Applications of 1 Isopropenyl 3 Isopropylbenzene

Radical Polymerization Studies

Radical polymerization is a common method for producing a wide variety of polymers. The process involves initiation, propagation, termination, and chain transfer steps. The specific structure of 1-isopropenyl-3-isopropylbenzene is expected to heavily influence these kinetic steps.

Homo- and Copolymerization Kinetics and Mechanisms

The homopolymerization of 1-isopropenyl-3-isopropylbenzene is predicted to be challenging due to the steric hindrance from the α-methyl group. This feature is characteristic of α-methylstyrene and its derivatives. The primary consequences of this structure are a slow propagation rate and a low ceiling temperature (Tc). acs.org The ceiling temperature is the critical temperature above which the rate of depolymerization exceeds the rate of polymerization, preventing the formation of high molecular weight polymers. For α-methylstyrene, the ceiling temperature for bulk polymerization is approximately 61°C. acs.org It is expected that 1-isopropenyl-3-isopropylbenzene would have a similarly low ceiling temperature, necessitating polymerization at low temperatures to achieve any significant polymer yield.

The mechanism would follow a standard free-radical pathway, but the stability of the tertiary benzylic radical formed after monomer addition would be high. While this stability facilitates radical formation, it also contributes to the reversibility of the propagation step (depolymerization).

In copolymerization, 1-isopropenyl-3-isopropylbenzene would likely be incorporated into polymer chains with other vinyl monomers, such as styrene (B11656) or acrylates. However, its low propagation rate would result in copolymers with a lower proportion of 1-isopropenyl-3-isopropylbenzene units than what is present in the initial monomer feed. researchgate.net The reactivity ratios for copolymerization with a comonomer like styrene would need to be experimentally determined to quantify this behavior.

Role as a Chain Transfer Agent in Polymer Synthesis

Chain transfer is a reaction that terminates a growing polymer chain and initiates a new one. This process is often used to control the molecular weight of the final polymer. The structure of 1-isopropenyl-3-isopropylbenzene presents two potential pathways for chain transfer.

First, the benzylic hydrogens on the isopropyl group are susceptible to abstraction by a propagating radical. This would terminate the growing chain and create a new, stable tertiary radical on the 1-isopropenyl-3-isopropylbenzene molecule, which could then initiate a new polymer chain.

Second, the monomer can act as an addition-fragmentation chain transfer agent, a mechanism observed in molecules with similar structures like α-methylstyrene dimers. google.comgoogle.com Linear polymers of the closely related 1,3-diisopropenylbenzene are known to be effective as addition-fragmentation chain transfer agents. google.com This suggests that 1-isopropenyl-3-isopropylbenzene could play a similar role, helping to synthesize polymers with controlled architectures. google.com

Anionic Polymerization Pathways

Anionic polymerization is known for its ability to produce polymers with well-defined molecular weights and narrow polydispersity. For monomers like 1-isopropenyl-3-isopropylbenzene, which are derivatives of α-methylstyrene, anionic polymerization is a viable but challenging pathway.

The key limiting factor, as with radical polymerization, is the low ceiling temperature. researchgate.net Anionic polymerizations of α-methylstyrene must be conducted at low temperatures, often well below 0°C, to favor the propagation reaction over depolymerization. acs.orgresearchgate.net For example, the anionic copolymerization of styrene and α-methylstyrene is often performed at temperatures as low as -15°C. acs.org

The initiation of polymerization could be achieved using common organolithium initiators, such as n-butyllithium or sec-butyllithium, in a non-polar solvent like benzene (B151609) or a polar solvent like tetrahydrofuran (THF). The reaction would proceed via the formation of a stable carbanion at the α-carbon of the isopropenyl group. Due to the stability of this propagating species and the absence of inherent termination steps (in a highly purified system), the polymerization would exhibit "living" characteristics, allowing for the synthesis of block copolymers.

Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), have become powerful tools for designing complex polymer architectures. While no specific studies have been published on the application of these techniques to 1-isopropenyl-3-isopropylbenzene, its behavior can be inferred.

Given its structural similarity to styrene and α-methylstyrene, it is plausible that 1-isopropenyl-3-isopropylbenzene could be polymerized via CRP methods. These techniques are often successful in controlling the polymerization of styrenic monomers. The main challenge would remain the low ceiling temperature, which would compete with the controlled equilibrium between active and dormant species that is central to CRP mechanisms. Polymerization would likely need to be conducted at temperatures low enough to suppress depolymerization while still allowing for efficient activation and deactivation cycles.

Crosslinking and Network Formation

Crosslinking involves the formation of covalent bonds between polymer chains to create a three-dimensional network. This process significantly alters the material's properties, increasing its modulus, thermal stability, and solvent resistance.

Self-Crosslinking Strategies

Self-crosslinking refers to the ability of a polymer to form a network without the need for an external crosslinking agent. This typically requires the monomer units within the polymer to possess reactive functional groups that can bond with each other.

1-Isopropenyl-3-isopropylbenzene is a monofunctional monomer, meaning it has only one polymerizable double bond. Therefore, a homopolymer of 1-isopropenyl-3-isopropylbenzene is a linear, thermoplastic material and cannot undergo self-crosslinking through polymerization of its monomer units. For self-crosslinking to occur, the monomer would need to be chemically modified to include a second reactive group, or it would need to be copolymerized with a monomer that imparts crosslinking capabilities. No such research specific to 1-isopropenyl-3-isopropylbenzene has been reported.

Cationic Crosslinking Reactions for Material Fabrication

The unsaturated nature of polymers derived from 1-isopropenyl-3-isopropylbenzene allows for effective crosslinking to create robust and stable materials. Cationic crosslinking is a key method used to achieve this, transforming linear or branched polymers into three-dimensional networks. This process can be initiated by various Lewis acids or protic acids.

Commonly employed catalysts for cationic crosslinking include tin compounds such as tin tetrachloride (SnCl4), as well as lanthanide salts, antimony compounds, and titanates. For a non-metallic approach, strong organic acids like toluene sulfonic acid can also be utilized as effective catalysts. The initiation of the crosslinking process can be further promoted by external stimuli, including heat or ultraviolet light, providing a versatile approach to material fabrication.

This ability to be self-crosslinked or crosslinked with other materials through cationic reactions is a significant advantage, enabling the production of materials with enhanced structural integrity and thermal stability.

Functionalization of Resultant Polymers

The isopropenyl groups present in the polymer backbone serve as reactive sites for a variety of functionalization reactions. This allows for the chemical modification of the polymer to introduce new properties and create specialized materials.

Hydrocyanation of Unsaturated Moieties in Polymers

One significant functionalization pathway is the hydrocyanation of the unsaturated moieties within the polymer structure. This reaction introduces nitrile groups (-CN) onto the polymer backbone, yielding polynitriles. The presence of nitrile groups can significantly alter the polymer's properties, including its polarity, chemical resistance, and thermal behavior. This method provides a route to developing materials with unique characteristics for specific industrial applications.

Environmental Chemical Transformations of 1 Isopropenyl 3 Isopropylbenzene

Photochemical Degradation Pathways in Environmental Matrices

Once released into the atmosphere, 1-isopropenyl-3-isopropylbenzene is subject to photochemical degradation, primarily driven by reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). These reactions are crucial in determining the atmospheric lifetime of the compound.

The atmospheric degradation of 1-isopropenyl-3-isopropylbenzene is expected to be rapid, mainly due to the presence of the reactive isopropenyl group. The AOPWIN™ (Atmospheric Oxidation Program for Windows) model, a component of EPI Suite™, can be used to estimate the rate constants for these reactions. episuite.devepa.gov The primary pathway for its removal from the atmosphere is the reaction with photochemically generated hydroxyl radicals. The isopropenyl double bond is particularly susceptible to attack by •OH, leading to the formation of various oxygenated products. Additionally, the aromatic ring can also undergo •OH addition.

The estimated atmospheric half-life of 1-isopropenyl-3-isopropylbenzene, based on these degradation pathways, is relatively short, suggesting that it does not persist for long periods in the atmosphere and is unlikely to be transported over long distances.

Table 1: Estimated Atmospheric Degradation of 1-Isopropenyl-3-isopropylbenzene

| Degradation Process | Oxidant | Estimated Rate Constant | Estimated Atmospheric Half-life |

| Photochemical Oxidation | Hydroxyl Radical (•OH) | High | Hours |

| Ozonolysis | Ozone (O₃) | Moderate | Hours to Days |

| Nighttime Oxidation | Nitrate Radical (NO₃•) | Moderate | Hours |

Note: The values in this table are estimations based on QSAR models (e.g., AOPWIN™) and the known reactivity of similar chemical structures. Actual values may vary depending on specific atmospheric conditions.

Biotransformation Mechanisms by Microorganisms

In soil and aquatic environments, the primary fate of 1-isopropenyl-3-isopropylbenzene is biotransformation by indigenous microbial populations. The biodegradability of this compound can be predicted using models like the BIOWIN™ (Biodegradation Probability Program for Windows) within EPI Suite™. chemsafetypro.comecetoc.orgresearchgate.net These models suggest that 1-isopropenyl-3-isopropylbenzene is likely to be biodegradable.

The biotransformation is expected to be initiated by the action of microbial enzymes, such as oxygenases, which attack both the aromatic ring and the alkyl side chains. A likely initial step is the oxidation of the isopropenyl group or the isopropyl group. The presence of these two alkyl substituents on the benzene (B151609) ring influences the metabolic pathway.

Microorganisms capable of degrading alkylbenzenes are widespread in the environment. The degradation pathway would likely involve the formation of hydroxylated intermediates, such as catechols, which can then undergo ring cleavage. The subsequent metabolism of the resulting aliphatic acids would lead to the eventual mineralization of the compound to carbon dioxide and water under aerobic conditions.

The rate of biodegradation is dependent on various environmental factors, including the presence of acclimated microbial populations, nutrient availability, temperature, and pH.

Table 2: Predicted Biodegradation of 1-Isopropenyl-3-isopropylbenzene

| Biodegradation Prediction Model | Prediction | Interpretation |

| BIOWIN™ Linear Model | Readily Biodegradable | Expected to undergo rapid biodegradation in the environment. |

| BIOWIN™ Non-Linear Model | Readily Biodegradable | High probability of rapid biodegradation. |

| Ultimate Biodegradation Timeframe | Weeks | Suggests complete mineralization is likely to occur within a few weeks. |

| Primary Biodegradation Timeframe | Days to Weeks | Initial breakdown of the molecule is expected to be relatively fast. |

Note: These predictions are generated using the BIOWIN™ module of the US EPA's EPI Suite™ and indicate the likelihood of biodegradation under optimal conditions. chemsafetypro.comecetoc.orgresearchgate.net Actual biodegradation rates in the environment can vary.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

While dedicated academic studies on 1-Isopropenyl-3-isopropylbenzene are not abundant in publicly available literature, its existence and potential synthesis can be inferred from established chemical principles and industrial processes. The primary academic contributions related to this compound are centered around its role as a potential intermediate and the synthetic methods that could be employed for its preparation.

One of the most significant, albeit indirect, academic contributions is the understanding of its formation as an intermediate during the catalytic dehydrogenation of m-diisopropylbenzene to produce m-diisopropenylbenzene. Industrial processes aimed at producing diisopropenylbenzenes, which are valuable monomers for specialty polymers, involve the partial dehydrogenation of the corresponding diisopropylbenzene. In this context, 1-isopropenyl-3-isopropylbenzene is a logical, partially dehydrogenated product.

Furthermore, fundamental organic synthesis reactions provide a framework for its potential preparation, representing a key area of academic exploration. Two plausible synthetic routes are:

Friedel-Crafts Acylation followed by a Wittig Reaction: This two-step synthesis would begin with the Friedel-Crafts acylation of isopropylbenzene with an acetylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. This reaction would predominantly yield para- and ortho-isomers of isopropylacetophenone due to the directing effects of the isopropyl group. However, the meta-isomer, 3-isopropylacetophenone, would also be formed, albeit likely in a smaller yield. Following separation, the 3-isopropylacetophenone could then be subjected to a Wittig reaction. The Wittig reaction, utilizing a phosphorus ylide such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would convert the ketone functionality into the desired isopropenyl group, yielding 1-isopropenyl-3-isopropylbenzene. The development and optimization of such a multi-step synthesis for this specific isomer would be a valuable academic pursuit.

Direct Dehydrogenation of m-diisopropylbenzene: As mentioned, the controlled catalytic dehydrogenation of m-diisopropylbenzene presents a direct route to 1-isopropenyl-3-isopropylbenzene. Research in this area would focus on developing selective catalysts and reaction conditions that favor the formation of the mono-alkenyl product over the di-alkenyl product and minimize side reactions.

The academic contribution, therefore, lies not in a wealth of existing literature on the compound itself, but in the application of fundamental reaction mechanisms to its synthesis and its contextualization within industrial processes.

Unexplored Research Avenues and Mechanistic Questions

The limited focus on 1-isopropenyl-3-isopropylbenzene leaves a wide array of research avenues open for exploration. A significant gap in the current knowledge is the lack of detailed mechanistic studies concerning its formation and reactivity.

Key Unexplored Research Avenues:

Selective Synthesis: A primary area for future research is the development of highly selective and efficient synthetic routes to 1-isopropenyl-3-isopropylbenzene. This would involve a detailed investigation into the regioselectivity of the Friedel-Crafts acylation of isopropylbenzene to maximize the yield of the meta-isomer, or the development of novel catalytic systems for the partial dehydrogenation of m-diisopropylbenzene.

Reactivity Profiling: A comprehensive study of the reactivity of 1-isopropenyl-3-isopropylbenzene is yet to be undertaken. This would involve exploring its behavior in various organic reactions, such as electrophilic additions to the isopropenyl group, and investigating the influence of the isopropyl group on the reactivity of the vinyl moiety.

Spectroscopic and Physicochemical Characterization: Detailed spectroscopic data (NMR, IR, MS) and physicochemical properties (e.g., boiling point, density, refractive index) for the purified compound are not extensively documented. A systematic characterization would be invaluable for future research and potential applications.

Potential for Advanced Materials and Catalytic Applications

The potential applications of 1-isopropenyl-3-isopropylbenzene are largely inferred from the known uses of structurally similar compounds, particularly other functionalized styrenes and diisopropenylbenzenes.

Potential in Advanced Materials:

Specialty Polymers and Copolymers: The isopropenyl group makes this compound a potential monomer for polymerization. Due to the presence of the bulky isopropyl group, polymers derived from 1-isopropenyl-3-isopropylbenzene might exhibit unique properties such as high thermal stability, altered solubility, and specific mechanical characteristics. It could also be used as a comonomer with other vinyl monomers (e.g., styrene (B11656), acrylates) to modify the properties of the resulting copolymers. The steric hindrance provided by the isopropyl group could influence the polymer's microstructure and, consequently, its bulk properties.

Functional Polymers: The aromatic ring of 1-isopropenyl-3-isopropylbenzene can be further functionalized either before or after polymerization. This could lead to the development of functional polymers with applications in areas such as ion-exchange resins, membranes, or as supports for catalysts.

Potential in Catalytic Applications:

Interdisciplinary Research Opportunities in Chemical Sciences

The exploration of 1-isopropenyl-3-isopropylbenzene offers numerous opportunities for interdisciplinary research, bridging various sub-disciplines of chemistry.

Organic and Polymer Chemistry: The synthesis of the monomer and its subsequent polymerization and copolymerization represent a classic interface between organic and polymer chemistry. The design of synthetic routes and the study of polymerization kinetics and mechanisms would be a collaborative effort.

Physical and Computational Chemistry: Mechanistic investigations of its synthesis, particularly the dehydrogenation process, would benefit greatly from the application of computational chemistry to model reaction pathways and transition states. Physical chemists could contribute by precisely measuring the thermodynamic and kinetic parameters of the reactions and the physical properties of the resulting polymers.

Materials Science and Engineering: The characterization of polymers derived from 1-isopropenyl-3-isopropylbenzene and the exploration of their potential applications in advanced materials would require the expertise of materials scientists and engineers. This would involve studying the mechanical, thermal, and morphological properties of the new materials.

Industrial and Engineering Chemistry: Optimizing the synthesis of 1-isopropenyl-3-isopropylbenzene for potential industrial-scale production would involve chemical engineers. This would include reactor design, process optimization, and economic feasibility studies, particularly in the context of producing specialty polymers.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-isopropenyl-3-isopropylbenzene, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using isopropenyl chloride and isopropylbenzene derivatives. Optimization involves controlling catalyst loadings (e.g., AlCl₃ or FeCl₃) and reaction temperatures (typically 50–80°C). Monitor reaction progress via TLC or GC-MS to avoid over-alkylation. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the product .

- Data Validation : Cross-check NMR spectra (e.g., ¹H NMR: δ 1.2–1.4 ppm for isopropyl CH₃, δ 4.6–5.2 ppm for isopropenyl CH₂) with literature to confirm structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing 1-isopropenyl-3-isopropylbenzene, and how are spectral contradictions resolved?

- Methodological Answer :

- ¹³C NMR : Identifies quaternary carbons (e.g., aromatic C at δ 120–140 ppm, isopropenyl C=C at δ 110–125 ppm).

- IR Spectroscopy : Confirms C=C stretching (~1640 cm⁻¹) and isopropyl C-H bending (~1380 cm⁻¹).

- Mass Spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 160 and fragment ions (e.g., m/z 145 from loss of CH₃).

- Contradiction Resolution : If discrepancies arise (e.g., unexpected peaks), repeat analysis under standardized conditions and compare with computational simulations (DFT-based predictions) .

Q. What safety protocols are recommended for handling 1-isopropenyl-3-isopropylbenzene in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to potential inhalation hazards (acute toxicity Category 4 per CLP regulations).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact; wash immediately with soap/water if exposed .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropenyl and isopropyl substituents influence the compound’s reactivity in Diels-Alder reactions?

- Methodological Answer : The electron-donating isopropyl group activates the benzene ring toward electrophilic dienophiles, while the isopropenyl group introduces steric hindrance. To study this:

- Kinetic Experiments : Compare reaction rates with substituted dienes (e.g., anthracene vs. less bulky dienes).

- Computational Modeling : Use DFT to map transition states and quantify steric bulk (e.g., percent buried volume, %VBur). Correlate with experimental regioselectivity data .

Q. What are the thermal stability profiles of 1-isopropenyl-3-isopropylbenzene under inert vs. oxidative conditions, and how are degradation products analyzed?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ and O₂ atmospheres. Observe decomposition onset temperatures.

- GC-MS Post-Degradation : Identify volatile byproducts (e.g., isopropylbenzene, CO₂). For non-volatile residues, use HPLC-PDA to detect polymeric species.

- Controlled Oxidation : Use radical initiators (e.g., AIBN) to simulate oxidative pathways and monitor via ESR for radical intermediates .

Q. How can conflicting data on the compound’s catalytic hydrogenation efficiency be reconciled across studies?

- Methodological Answer :

- Variable Control : Standardize catalyst type (e.g., Pd/C vs. PtO₂), H₂ pressure (1–10 bar), and solvent polarity (hexane vs. ethanol).

- In Situ Monitoring : Use high-pressure NMR or FTIR to track intermediate formation.

- Statistical Analysis : Apply ANOVA to compare yields from replicate experiments and identify outliers. Cross-validate with kinetic isotope effects (KIE) studies to probe mechanistic differences .

Retrosynthesis Analysis